



# Application Notes and Protocols for Stable ERAP1 Expression Using Lentiviral Transduction

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Compound of Interest		
Compound Name:	ERAP1 modulator-1	
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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[1][2][3] Located in the endoplasmic reticulum, ERAP1 trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[4][5] This function is crucial for the adaptive immune response against infected or malignant cells. Dysregulation of ERAP1 activity has been implicated in various autoimmune diseases and cancers, making it a significant target for therapeutic intervention.[6][7]

These application notes provide a detailed guide for establishing research models with stable ERAP1 expression using lentiviral transduction. The protocols outlined below cover lentivirus production, cell transduction, and the selection and validation of stable cell lines.

## **Data Presentation**

# Table 1: Optimization of Lentiviral Transduction Efficiency

This table summarizes the effect of varying the Multiplicity of Infection (MOI) and the concentration of the transduction enhancing agent, Polybrene, on the percentage of GFP-



positive cells, indicating successful transduction.

Target Cell Line	Multiplicity of Infection (MOI)	Polybrene (μg/mL)	Transduction Efficiency (% GFP+ cells)	Cell Viability (%)
HEK293T	1	4	35	>95
HEK293T	5	4	78	>95
HEK293T	10	4	92	>90
Jurkat	5	8	45	>90
Jurkat	10	8	65	>85
Jurkat	20	8	80	>80

Note: Data are representative and should be optimized for specific cell lines and experimental conditions.

## **Table 2: Quantification of Stable ERAP1 Expression**

This table presents example data for the validation of stable ERAP1 expression in transduced cell populations using Western Blot and quantitative PCR (qPCR).

Cell Line	Transduction Condition	ERAP1 mRNA (Fold Change vs. Control)	ERAP1 Protein (Relative Density vs. Control)
HEK293T-ERAP1	Lentivirus (MOI 10)	15.2	12.5
HEK293T-Control	Empty Vector	1.0	1.0
Jurkat-ERAP1	Lentivirus (MOI 20)	12.8	10.2
Jurkat-Control	Empty Vector	1.0	1.0

## **Table 3: Functional Analysis of ERAP1-Expressing Cells**



This table illustrates the functional consequences of stable ERAP1 expression on antigen presentation, as measured by MHC class I surface expression and a cytotoxic T-lymphocyte (CTL) killing assay.

Cell Line	Treatment	MHC Class I Surface Expression (MFI)	CTL-mediated Lysis (%)
Target Cells-ERAP1	-	12,500	65
Target Cells-Control	-	8,200	25
Target Cells-ERAP1	ERAP1 Inhibitor	9,100	35

MFI: Mean Fluorescence Intensity

# **Experimental Protocols Lentiviral Vector Production**

This protocol describes the generation of replication-incompetent lentiviral particles in HEK293T cells.

## Materials:

- HEK293T cells
- Lentiviral transfer plasmid encoding human ERAP1 (with a selectable marker, e.g., puromycin resistance)
- Packaging plasmids (e.g., psPAX2)
- Envelope plasmid (e.g., pMD2.G)
- Transfection reagent (e.g., Lipofectamine 3000)
- DMEM with 10% FBS
- Opti-MEM



• 0.45 μm syringe filter

#### Procedure:

- Day 1: Seed HEK293T cells. Seed 5 x 10<sup>6</sup> HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be 70-80% confluent at the time of transfection.
- Day 2: Transfection.
  - $\circ$  In Tube A, mix the lentiviral plasmids: 5  $\mu g$  of ERAP1 transfer plasmid, 12  $\mu g$  of packaging plasmid, and 1.5  $\mu g$  of envelope plasmid in 500  $\mu L$  of Opti-MEM.
  - $\circ$  In Tube B, add the transfection reagent to 500  $\mu L$  of Opti-MEM according to the manufacturer's instructions.
  - Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at room temperature.
  - Add the DNA-lipid complex to the HEK293T cells.
- Day 3: Change media. After 16-18 hours, replace the transfection medium with fresh DMEM containing 10% FBS.
- Day 4 & 5: Harvest viral supernatant.
  - At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
  - Filter the supernatant through a 0.45 μm syringe filter to remove cell debris.
  - The viral supernatant can be used immediately or stored at -80°C in small aliquots. A second harvest can be performed at 72 hours.

## Lentiviral Transduction of Target Cells for Stable ERAP1 Expression

This protocol details the transduction of target cells to generate a stable cell line expressing ERAP1.



#### Materials:

- Target cells (e.g., HEK293T, Jurkat)
- Lentiviral supernatant containing the ERAP1 construct
- Complete culture medium for the target cells
- Polybrene (stock solution of 10 mg/mL)
- Puromycin (for selection)

#### Procedure:

- Day 1: Seed target cells. Seed 5 x 10<sup>4</sup> cells per well in a 24-well plate in their complete culture medium.
- Day 2: Transduction.
  - Thaw the lentiviral supernatant on ice.
  - $\circ$  Remove the medium from the cells and replace it with fresh medium containing Polybrene at a final concentration of 4-8  $\mu$ g/mL. The optimal concentration should be determined for each cell line.
  - Add the desired volume of lentiviral supernatant to the cells to achieve the desired MOI.[8]
     Gently swirl the plate to mix.
  - Incubate the cells at 37°C in a 5% CO2 incubator.
- Day 3: Change media. After 18-24 hours, remove the virus-containing medium and replace it with fresh complete medium.
- Day 4 onwards: Selection of stable cells.
  - 48-72 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium. The optimal puromycin concentration must be determined by a kill curve for each cell line.



- Continue to culture the cells in the presence of puromycin, changing the medium every 2-3 days.
- Untransduced cells will die, leaving a population of stably transduced cells.
- Expand the puromycin-resistant cells for further analysis.

## Validation of ERAP1 Expression by Western Blot

This protocol is for confirming the expression of the ERAP1 protein in the stably transduced cell line.

#### Materials:

- Stably transduced and control cell lines
- RIPA lysis buffer with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Nitrocellulose or PVDF membrane
- Primary antibody against ERAP1
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

#### Procedure:

- Prepare cell lysates.
  - Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
  - Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
  - Determine the protein concentration of the supernatant using a BCA assay.



- SDS-PAGE and Transfer.
  - Load equal amounts of protein (20-30 μg) from each sample onto an SDS-PAGE gel.
  - Run the gel to separate the proteins by size.
  - Transfer the proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting.
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-ERAP1 antibody overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
- Detection.
  - Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

# Functional Assay: Flow Cytometry for MHC Class I Surface Expression

This protocol assesses the functional consequence of ERAP1 overexpression by measuring the surface levels of MHC class I molecules.

### Materials:

- Stably transduced and control cell lines
- FITC- or PE-conjugated anti-MHC class I antibody (e.g., W6/32)
- FACS buffer (PBS with 1% BSA)

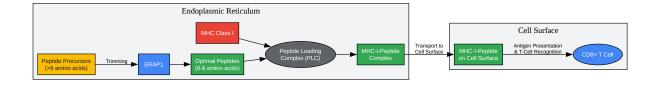


Flow cytometer

### Procedure:

- Cell preparation. Harvest 1 x 10^5 cells per sample and wash with cold FACS buffer.
- Staining.
  - $\circ~$  Resuspend the cells in 100  $\mu L$  of FACS buffer.
  - Add the anti-MHC class I antibody at the recommended dilution.
  - Incubate on ice for 30 minutes in the dark.
- Washing. Wash the cells twice with 1 mL of cold FACS buffer.
- Acquisition. Resuspend the cells in 300  $\mu L$  of FACS buffer and analyze them on a flow cytometer.
- Analysis. Gate on the live cell population and quantify the mean fluorescence intensity (MFI)
  of the MHC class I staining.

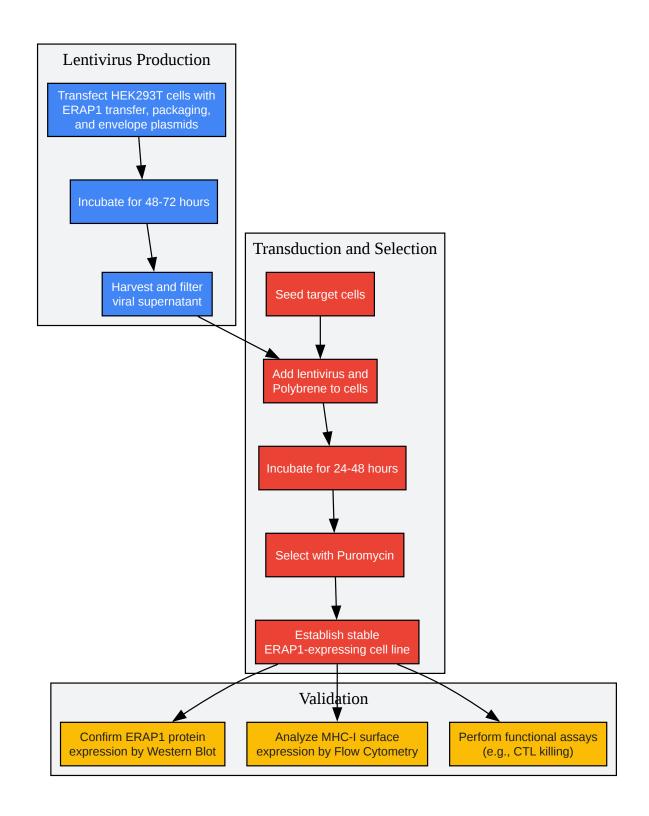
## **Visualizations**



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Caption: ERAP1's role in the MHC class I antigen presentation pathway.





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Caption: Workflow for generating stable ERAP1-expressing cells.



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